molecular formula C9H15ClN4 B12969485 2-chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine

2-chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine

Cat. No.: B12969485
M. Wt: 214.69 g/mol
InChI Key: YPXPMUKPOCTOCI-UHFFFAOYSA-N
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Description

N1-(2-Chloropyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Chloropyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine typically involves nucleophilic substitution reactions. One common method involves the reaction of 2,4-dichloropyrimidine with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure regioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Chloropyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include organolithium reagents and N-methylpiperazine.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with organolithium reagents can introduce various aryl, alkyl, or heteroaryl groups into the pyrimidine ring .

Scientific Research Applications

N1-(2-Chloropyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-Chloropyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets. The pyrimidine ring can interact with various enzymes and receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is interacting with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-Chloropyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo regioselective nucleophilic substitution makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H15ClN4

Molecular Weight

214.69 g/mol

IUPAC Name

N-(2-chloropyrimidin-4-yl)-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C9H15ClN4/c1-14(2)7-3-5-11-8-4-6-12-9(10)13-8/h4,6H,3,5,7H2,1-2H3,(H,11,12,13)

InChI Key

YPXPMUKPOCTOCI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=NC(=NC=C1)Cl

Origin of Product

United States

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